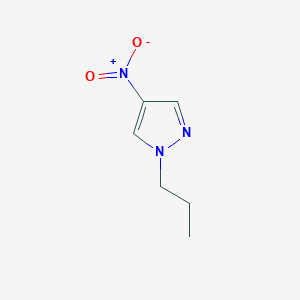

4-nitro-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-nitro-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCUMCWMHCBXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-nitro-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic route for 4-nitro-1-propyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the nitration of pyrazole to form 4-nitro-1H-pyrazole, followed by the N-alkylation of this intermediate to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the reaction pathway.

Synthetic Strategy

The preferred synthetic pathway for this compound involves two sequential reactions:

-

Nitration of Pyrazole: The initial step is the electrophilic nitration of the pyrazole ring at the C4 position to produce 4-nitro-1H-pyrazole.

-

N-Alkylation of 4-nitro-1H-pyrazole: The subsequent step involves the alkylation of the nitrogen atom (N1) of the pyrazole ring with a propyl group to afford the target compound, this compound.

This approach is favored due to the well-established procedures for both the nitration of pyrazoles and the N-alkylation of the resulting nitro derivatives.[1][2]

Reaction Pathway

The overall synthetic transformation is depicted in the following diagram:

References

An In-depth Technical Guide to the Characterization of 4-nitro-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-nitro-1-propyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the detailed characterization of the parent compound, 4-nitro-1H-pyrazole, and provides projected data and a proposed synthetic route for its N-propyl derivative. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Physicochemical Properties

The introduction of a propyl group to the pyrazole ring is expected to alter the physical properties of the parent compound, 4-nitro-1H-pyrazole. The table below summarizes the known properties of 4-nitro-1H-pyrazole and the estimated properties for this compound.

| Property | 4-nitro-1H-pyrazole | This compound (Estimated) |

| Molecular Formula | C₃H₃N₃O₂ | C₆H₉N₃O₂ |

| Molecular Weight | 113.07 g/mol [1] | 155.15 g/mol |

| Appearance | White to Almost white powder to crystal[2] | Colorless to pale yellow liquid or low-melting solid |

| Melting Point | 160-164 °C[1][3][4] | Lower than the parent compound |

| Boiling Point | 323 °C (lit.)[4], 334 °C at 760 mmHg[3] | Higher than the parent compound |

| Density | 1.552 g/cm³[3] | ~1.2-1.3 g/cm³ |

| Solubility | Soluble in polar organic solvents; insoluble in water.[5] | Increased solubility in nonpolar organic solvents |

Proposed Synthesis

A feasible synthetic route to this compound is the N-alkylation of 4-nitro-1H-pyrazole with a suitable propylating agent, such as 1-bromopropane.

Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-nitro-1H-pyrazole

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Add 1-bromopropane (1.2 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization

The following tables summarize the known spectroscopic data for 4-nitro-1H-pyrazole and the predicted data for this compound.

NMR Spectroscopy

| ¹H NMR | 4-nitro-1H-pyrazole (in DMSO-d₆) | This compound (Predicted, in CDCl₃) |

| Chemical Shift (δ, ppm) | 8.3 (s, 2H, H3, H5), 14.2 (br s, 1H, NH) | ~8.0 (s, 1H, H5), ~7.8 (s, 1H, H3), ~4.2 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR | 4-nitro-1H-pyrazole (in DMSO-d₆) | This compound (Predicted, in CDCl₃) |

| Chemical Shift (δ, ppm) | 136.0 (C3, C5), 121.0 (C4) | ~138.0 (C5), ~129.0 (C3), ~120.0 (C4), ~55.0 (N-CH₂), ~23.0 (CH₂), ~11.0 (CH₃) |

Mass Spectrometry

| Mass Spectrum | 4-nitro-1H-pyrazole | This compound (Predicted) |

| Molecular Ion (M⁺) | m/z 113[6] | m/z 155 |

| Key Fragments | m/z 83 ([M-NO]⁺), 67 ([M-NO₂]⁺) | m/z 126 ([M-C₂H₅]⁺), 113 ([M-C₃H₆]⁺), 97 ([M-C₃H₆-O]⁺), 67 ([M-C₃H₆-NO₂]⁺) |

Infrared (IR) Spectroscopy

| IR Spectrum | 4-nitro-1H-pyrazole (KBr pellet) | This compound (Predicted, neat) |

| Key Absorptions (cm⁻¹) | ~3100-3000 (N-H stretch), ~1550 & ~1340 (NO₂ asymmetric and symmetric stretch) | ~2960-2850 (C-H stretch of propyl group), ~1550 & ~1340 (NO₂ asymmetric and symmetric stretch) |

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7]

Furthermore, nitropyrazole derivatives are of significant interest in the field of energetic materials. They are explored for their potential as explosives and propellants due to their high nitrogen content and energy density.[6] The introduction of an alkyl chain, such as a propyl group, can influence properties like melting point, thermal stability, and sensitivity, making this compound a candidate for investigation in this area.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

General workflow for synthesis and characterization.

References

- 1. 1-Propyl-1H-pyrazole | C6H10N2 | CID 12711096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1-丙基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of 4-nitro-1-propyl-1H-pyrazole and its Analogs

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical properties of 4-nitro-1-propyl-1H-pyrazole. This guide provides a comprehensive overview based on the known properties of the closely related parent compound, 4-nitro-1H-pyrazole, and other substituted nitropyrazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used as a foundational reference, acknowledging that experimental validation for the specific titular compound is required.

Core Chemical Properties

The chemical properties of this compound can be inferred from its constituent parts: a pyrazole ring, a nitro group at the 4-position, and a propyl group at the 1-position. The pyrazole core is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, while the N-propyl group adds lipophilicity.

Predicted and Analog-Based Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent compound, 4-nitro-1H-pyrazole.

| Property | This compound (Predicted) | 4-nitro-1H-pyrazole (Experimental) |

| Molecular Formula | C6H9N3O2 | C3H3N3O2[1] |

| Molecular Weight | 155.16 g/mol | 113.07 g/mol [2] |

| Appearance | Likely a yellow crystalline solid | Yellow crystalline solid[2] |

| Melting Point | Not available | 160-164 °C |

| Boiling Point | Not available | Not available[2] |

| Solubility | Predicted to be soluble in organic solvents | Soluble in organic solvents (e.g., ethanol, acetone)[2] |

| CAS Number | Not assigned | 2075-46-9[1] |

Spectral Data

While specific spectral data for this compound is not available, the expected spectral characteristics can be extrapolated from data for 4-nitro-1H-pyrazole and other substituted pyrazoles.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring and the propyl group. The chemical shifts of the pyrazole protons will be influenced by the nitro group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the pyrazole ring and the propyl chain. The carbon attached to the nitro group will be significantly deshielded.

-

Mass Spectrometry: Electron ionization mass spectrometry of 4-nitro-1H-pyrazole shows a molecular ion peak corresponding to its molecular weight.[3] A similar fragmentation pattern, with additional fragments from the propyl group, would be expected for this compound.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the C-N and N=N stretching vibrations of the pyrazole ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹).

Synthesis and Reactivity

Nitropyrazole compounds are important intermediates in the synthesis of pharmaceuticals and energetic materials.[4] The synthesis of this compound would likely follow a two-step process: the nitration of pyrazole followed by the N-alkylation with a propyl halide.

General Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols (Analog-Based)

Protocol 1: Nitration of Pyrazole to 4-Nitropyrazole

This method is adapted from a one-pot, two-step synthesis.[4]

-

Materials: Pyrazole, concentrated sulfuric acid, fuming nitric acid (98%), fuming sulfuric acid (20%).

-

Procedure:

-

Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.

-

A nitrating mixture of fuming nitric acid and fuming sulfuric acid is then added.

-

The reaction is maintained at a controlled temperature to yield 4-nitropyrazole.

-

Protocol 2: N-Alkylation of 4-Nitropyrazole

This is a general procedure for the N-alkylation of pyrazoles.

-

Materials: 4-nitro-1H-pyrazole, a suitable base (e.g., potassium carbonate), a propyl halide (e.g., 1-bromopropane), and a solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

4-nitro-1H-pyrazole is dissolved in DMF.

-

Potassium carbonate is added to the solution to deprotonate the pyrazole nitrogen.

-

1-bromopropane is added, and the reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete.

-

The product, this compound, is then isolated through standard workup and purification procedures.

-

Reactivity

The pyrazole ring is generally resistant to oxidation and reduction, though side chains can be modified.[5] The presence of the nitro group deactivates the ring towards electrophilic substitution. The N1 nitrogen is pyrrolic and can be deprotonated by a base, while the N2 nitrogen is pyridine-like.[5] The C4 position, where the nitro group is located, is typically susceptible to electrophilic attack in unsubstituted pyrazole.[5]

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The specific biological profile of this compound has not been reported. However, related compounds have shown interesting activities. For instance, some nitropyrazole derivatives are explored as energetic materials due to their high energy and density.[4]

Logical Relationship of Pyrazole Structure to Biological Activity

Caption: Influence of substituents on the potential biological activity of pyrazole derivatives.

Safety and Handling

Specific toxicity data for this compound is not available. However, related compounds provide some guidance. 4-nitro-1H-pyrazole is classified as harmful if swallowed and can cause serious eye damage. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for this compound is scarce, a robust understanding of its likely chemical properties, synthesis, and potential reactivity can be formulated based on the extensive research available for the 4-nitro-1H-pyrazole parent structure and other N-substituted pyrazoles. This guide serves as a starting point for researchers interested in the synthesis and characterization of this specific compound, emphasizing the need for experimental verification of the predicted properties. The diverse biological activities of the broader pyrazole class suggest that this compound could be a target of interest for further investigation in medicinal chemistry and materials science.

References

- 1. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-1H-pyrazole CAS 2075-46-9, High-Quality Medicine Grade, Best Price [nbinnochem.com]

- 3. 1H-Pyrazole, 4-nitro- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-nitro-1-propyl-1H-pyrazole

CAS Number: 1173061-75-0

This technical guide provides a comprehensive overview of 4-nitro-1-propyl-1H-pyrazole, addressing its chemical identity, synthesis, and potential biological significance for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles.

Chemical Identity and Properties

This compound is a substituted pyrazole with a nitro group at the 4-position and a propyl group attached to one of the nitrogen atoms of the pyrazole ring.

| Property | Value | Source |

| CAS Number | 1173061-75-0 | Chemical Supplier Databases |

| Molecular Formula | C₆H₉N₃O₂ | Calculated |

| Molecular Weight | 155.16 g/mol | Calculated |

| Physical State | Solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (Predicted) | Inferred from related compounds |

Synthesis and Experimental Protocols

Proposed Synthesis: N-Alkylation of 4-nitro-1H-pyrazole

This protocol is a generalized procedure adapted from known methods for the N-alkylation of pyrazoles.

Materials:

-

4-nitro-1H-pyrazole

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF or ACN, add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: After stirring the mixture for 30 minutes at room temperature, add 1-bromopropane (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram of the Proposed Synthetic Workflow:

Technical Guide: Spectral and Synthetic Overview of 4-nitro-1-propyl-1H-pyrazole

Proposed Synthesis

A common and effective method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring. In this proposed protocol, 4-nitro-1H-pyrazole would be deprotonated with a suitable base to form a nucleophilic pyrazolide anion, which is then reacted with a propyl electrophile, such as 1-bromopropane, to yield the target compound.

Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole

-

Deprotonation: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes to allow for the complete formation of the sodium salt of 4-nitropyrazole.

-

Alkylation: To the resulting suspension, add 1-bromopropane (1.2 equivalents) dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous phase is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-nitro-1-propyl-1H-pyrazole.

Reaction Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its parent compound and the known effects of N-alkylation on the pyrazole ring system.

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 1H | H-5 (pyrazole ring) |

| ~8.0 - 8.2 | Singlet | 1H | H-3 (pyrazole ring) |

| ~4.2 - 4.4 | Triplet | 2H | -N-CH₂ -CH₂-CH₃ |

| ~1.8 - 2.0 | Sextet | 2H | -N-CH₂-CH₂ -CH₃ |

| ~0.9 - 1.1 | Triplet | 3H | -N-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | C-3 (pyrazole ring) |

| ~135 - 137 | C-5 (pyrazole ring) |

| ~130 - 133 | C-4 (pyrazole ring, C-NO₂) |

| ~52 - 54 | -N-CH₂ -CH₂-CH₃ |

| ~23 - 25 | -N-CH₂-CH₂ -CH₃ |

| ~10 - 12 | -N-CH₂-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (aromatic) |

| ~2850 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1540 - 1560 | Strong | Asymmetric NO₂ stretching |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretching |

| ~1450 - 1500 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| ~155 | [M]⁺ (Molecular Ion) |

| ~126 | [M - C₂H₅]⁺ |

| ~109 | [M - NO₂]⁺ |

| ~81 | [M - NO₂ - C₂H₄]⁺ |

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Conclusion

While experimental validation is pending, this guide provides a robust theoretical foundation for the synthesis and spectral characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the predicted spectral data offer a reliable reference for the identification and characterization of this compound. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and applications of this and related nitro-pyrazole derivatives.

An In-depth Technical Guide to the Molecular Structure of 4-nitro-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-nitro-1-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identification

This compound is a substituted pyrazole with a nitro group at the 4-position and a propyl group attached to one of the nitrogen atoms of the pyrazole ring.

Molecular Formula: C₆H₉N₃O₂

Molecular Weight: 155.15 g/mol

CAS Number: 1173061-75-0[1]

Chemical Structure:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties can be inferred from related compounds and computational predictions. The table below summarizes the available information for the parent compound, 4-nitro-1H-pyrazole, to provide a comparative baseline.

| Property | 4-nitro-1H-pyrazole | This compound |

| Molecular Formula | C₃H₃N₃O₂[2] | C₆H₉N₃O₂ |

| Molecular Weight | 113.07 g/mol [2] | 155.15 g/mol |

| CAS Number | 2075-46-9[2] | 1173061-75-0[1] |

| Melting Point | 160-164 °C | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Appearance | Likely a solid at room temperature | Likely a solid or oil at room temperature |

Synthesis

Synthesis of 4-nitro-1H-pyrazole (Intermediate)

Several methods have been reported for the synthesis of 4-nitropyrazole. A common and efficient method involves the direct nitration of pyrazole.[3]

Experimental Protocol (General):

-

Nitrating Mixture Preparation: A mixture of fuming nitric acid and fuming sulfuric acid is carefully prepared in an ice bath.

-

Reaction: Pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. The pre-formed nitrating mixture is then added dropwise to the pyrazole sulfate solution while maintaining a low temperature.

-

Reaction Conditions: The reaction is typically stirred at a slightly elevated temperature (e.g., 50 °C) for a specific duration (e.g., 1.5 hours) to ensure complete nitration.[3]

-

Work-up and Purification: The reaction mixture is poured into ice water, leading to the precipitation of 4-nitropyrazole. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Caption: General workflow for the synthesis of this compound.

N-propylation of 4-nitro-1H-pyrazole

The introduction of the propyl group onto the nitrogen of the pyrazole ring can be achieved through standard N-alkylation procedures.

Experimental Protocol (General):

-

Reaction Setup: 4-nitro-1H-pyrazole is dissolved in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the pyrazole nitrogen.

-

Addition of Alkylating Agent: A propyl halide, such as 1-bromopropane or 1-iodopropane, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Propyl Group:

-

A triplet corresponding to the methyl (CH₃) protons.

-

A multiplet (sextet) for the methylene (CH₂) protons adjacent to the methyl group.

-

A triplet for the methylene (CH₂) protons attached to the pyrazole nitrogen.

-

-

Pyrazole Ring:

-

Two singlets in the aromatic region corresponding to the two protons on the pyrazole ring.

-

¹³C NMR Spectroscopy (Predicted)

-

Propyl Group: Three distinct signals corresponding to the three carbon atoms of the propyl chain.

-

Pyrazole Ring: Two signals for the carbon atoms of the pyrazole ring. The carbon bearing the nitro group will be significantly downfield.

Infrared (IR) Spectroscopy (Predicted)

-

N-O Stretching: Strong characteristic absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂), typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

-

C-H Stretching: Bands corresponding to the aliphatic C-H stretching of the propyl group and aromatic C-H stretching of the pyrazole ring.

-

C=N and C=C Stretching: Absorptions associated with the pyrazole ring.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (155.15 g/mol ).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the propyl group, the nitro group, and other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not extensively documented, the broader class of nitropyrazole derivatives has garnered significant interest in medicinal chemistry.

-

Anticancer and Cytotoxic Activity: Several studies have investigated the cytotoxic effects of nitropyrazole derivatives against various cancer cell lines.[4][5][6] The presence of the nitro group can contribute to the generation of reactive oxygen and nitrogen species, which can induce DNA damage and apoptosis in cancer cells.[5]

-

Mechanism of Action: The nitro group in pharmaceuticals often acts as a bio-reducible moiety.[7] Under hypoxic conditions, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic species. This selective activation in hypoxic environments makes nitro-containing compounds attractive as potential anticancer agents.[8]

-

Other Potential Applications: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity.

Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound and to evaluate its therapeutic potential.

Conclusion

This compound is a synthetically accessible compound with potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be reasonably predicted based on related structures. The synthetic route via nitration of pyrazole followed by N-alkylation provides a viable pathway for its preparation. The known cytotoxic effects of related nitropyrazole derivatives suggest that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on its detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation to explore its potential in various applications.

References

- 1. This compound | 1173061-75-0 [chemicalbook.com]

- 2. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. svedbergopen.com [svedbergopen.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of Novel Nitropyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to this versatile ring system gives rise to nitropyrazole derivatives, a class of compounds that has recently garnered significant attention for its diverse and potent biological activities. Initially explored primarily for their energetic properties, emerging research has unveiled their substantial potential in drug discovery, particularly in the realms of oncology, inflammation, and infectious diseases.[2][3][4] This technical guide provides an in-depth overview of the discovery of novel nitropyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in the field of drug development.

Synthesis of Novel Nitropyrazole Derivatives

The synthetic routes to nitropyrazole derivatives are versatile, allowing for the introduction of a wide range of substituents to modulate their physicochemical and pharmacological properties. The primary methods involve the direct nitration of a pyrazole ring or the construction of the nitrated pyrazole core from acyclic precursors.

General Synthetic Strategies

A common approach to synthesizing 4-nitropyrazole derivatives involves the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[5] However, this method can sometimes lead to a mixture of isomers. To achieve better regioselectivity, alternative strategies are employed. For instance, 1-methyl-4-nitropyrazole can be synthesized via the thermal decarboxylation of 1-methyl-4-nitro-3- or 5-pyrazolecarboxylic acid, which helps to avoid the formation of other nitro isomers.[6] Another strategy involves the cyclization of appropriately substituted precursors. For example, 1-methyl-4-(2-nitrophenyl)-1H-pyrazole can be synthesized by refluxing 3-(dimethylamino)-2-(2-nitrophenyl)acrolein with methylhydrazine in toluene.[2]

The synthesis of more complex derivatives, such as those with anticancer activity, often involves multi-step sequences. For example, pyrazole-based CDK2 inhibitors can be synthesized through a series of reactions including Suzuki coupling and Buchwald-Hartwig amination to build the desired molecular complexity.[7]

Biological Activities and Therapeutic Potential

Nitropyrazole derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections summarize their potential in key therapeutic areas, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

A significant body of research has focused on the anticancer potential of nitropyrazole derivatives. These compounds have been shown to exhibit potent cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Nitropyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | A549 (Lung) | Lower than Cisplatin | DNA cross-linking | [2] |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [8] |

| Compound 29 | HepG2 (Liver) | 10.05 | CDK2 Inhibitor | [8] |

| Compound 15 | HCT-116 (Colon) | 0.061 (CDK2 Ki) | CDK2 Inhibitor | [3] |

| Compound 50h | 786-0 (Renal) | 9.9 (µg/mL) | Not specified | [9] |

| Compound 17a | A549 (Lung) | 4.47 (µg/mL) | Not specified | [9] |

| Compound 17b | A549 (Lung) | 3.46 (µg/mL) | Not specified | [9] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The mechanisms underlying the anticancer effects of nitropyrazole derivatives are diverse and include the inhibition of key signaling pathways involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[3][8] Some derivatives also function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Several nitropyrazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate acute anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of a Nitropyrazole Derivative

| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |

| Compound 4 | Carrageenan-induced paw edema | Not Specified | Better than Diclofenac sodium | [3] |

The anti-inflammatory effects of these compounds are often attributed to the inhibition of inflammatory mediators, though the precise mechanisms are still under investigation for many derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Nitropyrazole derivatives have shown promising activity against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Selected Nitropyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [3] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |

| Compound 2 | Aspergillus niger | 1 | [3] |

The diverse antimicrobial profiles of these compounds suggest they could be valuable leads for the development of new anti-infective therapies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. This section provides methodologies for key in vitro and in vivo assays cited in the evaluation of nitropyrazole derivatives.

Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

Materials:

-

3-(dimethylamino)-2-(2-nitrophenyl)acrolein

-

Methylhydrazine

-

Toluene

-

1-chlorobutane

-

Hexane

Procedure:

-

A solution of 60 g of 3-(dimethylamino)-2-(2-nitrophenyl)acrolein and 16.1 g of methylhydrazine in 200 ml of toluene is refluxed for 10 hours.[2]

-

The reaction mixture is then concentrated to dryness in vacuo.[2]

-

The residue is recrystallized from a 1:1 mixture of 1-chlorobutane and hexane to yield the final product.[2]

MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the nitropyrazole derivative for 24, 48, or 72 hours. Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Leave the plate at room temperature in the dark for 2 hours.[8]

-

Record the absorbance at 570 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Test compound (nitropyrazole derivative)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control (e.g., Saline)

-

Plethysmometer or calipers

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compound, positive control, or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Measure the initial paw volume (V₀) of the right hind paw of each rat.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6][10]

-

Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[6]

-

The percentage inhibition of edema is calculated relative to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Test

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or other suitable broth

-

Nitropyrazole derivative stock solution

-

0.5 McFarland standard

Procedure:

-

Prepare a two-fold serial dilution of the nitropyrazole derivative in the broth in a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by nitropyrazole derivatives is crucial for their rational design and development as therapeutic agents.

Inhibition of CDK2 Signaling Pathway

Several anticancer pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis.

Caption: Inhibition of the CDK2 signaling pathway by nitropyrazole derivatives, leading to cell cycle arrest.

Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. Certain nitropyrazole derivatives have been shown to inhibit this pathway.

References

- 1. chim.it [chim.it]

- 2. prepchem.com [prepchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. distantreader.org [distantreader.org]

- 5. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Avenues for 4-nitro-1-propyl-1H-pyrazole: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1-propyl-1H-pyrazole is a substituted nitro-pyrazole that has emerged as a key intermediate in the synthesis of pharmacologically active molecules. While its application in medicinal chemistry is noted, dedicated theoretical and in-depth experimental studies on the compound itself are not extensively available in current literature. This technical guide serves to consolidate the known information and, more importantly, to propose a comprehensive theoretical and experimental framework for its thorough investigation. Such a framework is essential for researchers aiming to understand its intrinsic properties and to leverage them in the design of novel therapeutics.

This document outlines potential computational methodologies, experimental protocols, and logical workflows to fully characterize this compound, thereby providing a roadmap for future research and development.

Physicochemical and Computed Properties

A summary of known and computed physicochemical properties for this compound and its parent compounds is presented below. This data provides a baseline for further experimental and theoretical validation.

| Property | 4-nitro-1H-pyrazole | 4-propyl-1H-pyrazole (Computed)[1] |

| Molecular Formula | C₆H₉N₃O₂ | C₆H₁₀N₂ |

| Molecular Weight | 155.15 g/mol | 110.16 g/mol |

| Melting Point | 160-164 °C (for 4-nitro-1H-pyrazole)[2] | Not Available |

| Boiling Point | 290.30 °C (for 4-nitro-1H-pyrazole)[3] | Not Available |

| Density | 1.6260 g/cm³ (for 4-nitro-1H-pyrazole)[3] | Not Available |

| Solubility | Limited in water; soluble in organic solvents like ethanol, acetone, and chloroform (for 4-nitro-1H-pyrazole).[3] | Not Available |

| InChIKey | Not directly available in search results. | YAXKXMVDJJMGRY-UHFFFAOYSA-N |

| SMILES | Not directly available in search results. | CCCC1=CNN=C1 |

Proposed Theoretical and Computational Studies

While direct theoretical studies on this compound are scarce, research on related nitropyrazoles provides a strong foundation for a proposed computational workflow.[4][5] The following workflow is recommended for a comprehensive theoretical analysis.

Caption: Proposed computational workflow for theoretical analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for validating theoretical models and for its use in further applications.

Synthesis of this compound

Objective: To synthesize this compound from 4-nitro-1H-pyrazole.

Materials:

-

4-nitro-1H-pyrazole

-

1-Iodopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure:

-

To a stirred mixture of 4-nitro-1H-pyrazole in acetonitrile (ACN), add potassium carbonate in one portion at 25 °C.

-

Heat the mixture to approximately 50-60 °C.

-

Add 1-iodopropane to the heated mixture.

-

Maintain the reaction temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

Objective: To confirm the structure and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., nitro group, aromatic C-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothetical Biological Signaling Pathway Involvement

Derivatives of this compound have been investigated as inhibitors of Janus Kinases (JAKs), which are key components of cytokine signaling pathways.[6] While the direct effect of this compound on these pathways is unconfirmed, a hypothetical mechanism of action for a drug candidate derived from it could involve the modulation of the JAK-STAT pathway.

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound represents a molecule of significant interest for synthetic and medicinal chemistry. Although detailed theoretical and experimental characterizations are not yet prevalent in the literature, this guide provides a comprehensive framework for such investigations. By following the proposed computational and experimental workflows, researchers can systematically elucidate the properties of this compound, paving the way for its informed application in drug discovery and development. The outlined approaches, rooted in established methodologies for related compounds, offer a clear and actionable path for advancing the scientific understanding of this compound.

References

- 1. 4-propyl-1H-pyrazole | C6H10N2 | CID 12943708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ニトロ-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-nitro-1-propyl-1H-pyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitro-1-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the critical role of solubility in drug delivery, formulation, and synthesis, this document outlines the known solubility profile, presents detailed experimental protocols for its determination, and offers a logical workflow for solubility assessment.

Introduction to this compound

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. The pyrazole nucleus is a key pharmacophore found in numerous clinically approved drugs. The presence of a nitro group (-NO₂) and a propyl group (-C₃H₇) on the pyrazole ring significantly influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this specific derivative is paramount for its application in drug discovery, enabling researchers to design effective formulations, predict bioavailability, and optimize purification processes.

Solubility Profile

No specific quantitative solubility data for this compound was found in a comprehensive search of scientific literature. However, the general solubility characteristics can be inferred from its structural parent, 4-nitro-1H-pyrazole. This compound demonstrates limited solubility in water due to the hydrophobic nature of the pyrazole ring, a trait likely shared by its propyl-substituted derivative.[1] Conversely, it is more soluble in common organic solvents.[1] The addition of the propyl group to the pyrazole ring is expected to further increase its lipophilicity, likely enhancing its solubility in non-polar organic solvents while further decreasing its solubility in water.

The solubility of a similar compound, 1-methyl-4-nitropyrazole, has been experimentally determined in a range of solvents, showing that solubility generally increases with temperature.[2] In alcoholic solvents, its solubility was observed to decrease as the carbon chain of the alcohol increases.[2] A similar trend can be anticipated for this compound.

Table 1: Qualitative Solubility of the Parent Compound, 4-nitro-1H-pyrazole

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Limited / Sparingly Soluble | The hydrophobic pyrazole ring hinders solvation in polar solvents.[1] |

| Ethanol, Methanol | More Soluble | The compound can engage in hydrogen bonding and benefits from the solvent's polarity.[1][3] | |

| Polar Aprotic | Acetone, Acetonitrile | More Soluble | Good solubility is attributed to favorable dipole-dipole interactions.[1][4] |

| Non-Polar | Chloroform, Toluene | More Soluble | The hydrophobic pyrazole ring interacts favorably with non-polar solvents.[1] |

Note: This table is based on the known behavior of 4-nitro-1H-pyrazole and serves as an estimation for this compound.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7]

3.1. Principle An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the filtrate) is determined using a suitable analytical method.[7][8]

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Thermostatic shaker or water bath with agitation capabilities

-

Vials with screw caps (e.g., 10-20 mL glass vials)

-

Syringe filters (e.g., 0.45 µm, solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC system)

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.[7]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.[5][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[5] This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted filtrate using a pre-calibrated analytical method.

-

Gravimetric Method: A known volume of the saturated filtrate is pipetted into a pre-weighed dish, the solvent is evaporated, and the dish is dried to a constant weight.[8][10] The weight of the remaining solid corresponds to the amount of dissolved solute.

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λ_max) for this compound. Calculate the concentration using a previously established calibration curve.[11][12]

-

HPLC Analysis: Inject a known volume of the diluted filtrate into an HPLC system. Determine the concentration by comparing the peak area to a calibration curve prepared with standards of known concentrations.[13][14]

-

3.4. Calculation The solubility (S) is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

S (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound are illustrated in the following workflow diagram.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, its solubility profile can be reasonably predicted based on its structure and the behavior of related pyrazole compounds. It is expected to be poorly soluble in water but readily soluble in various organic solvents, with solubility being temperature-dependent. For researchers requiring precise data for formulation or modeling, the isothermal shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination. Accurate solubility data is an indispensable parameter that underpins the successful development and application of novel chemical entities like this compound in pharmaceutical and scientific research.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijcpa.in [ijcpa.in]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Screening of 4-Nitro-1-Propyl-1H-Pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the preliminary biological screening of 4-nitro-1-propyl-1H-pyrazole have been published. This guide, therefore, presents a proposed screening strategy based on the established biological activities of structurally related pyrazole derivatives. The quantitative data and experimental protocols provided are drawn from studies on other pyrazole compounds and should serve as a comparative reference.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Members of this family have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, and antipsychotic agents.[1] The pyrazole scaffold is known to exhibit biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[2][3] The introduction of a nitro group and a propyl substituent to the pyrazole core in this compound suggests the potential for novel biological activities worth exploring. This document outlines a comprehensive plan for the preliminary biological screening of this compound.

Proposed Preliminary Biological Screening Cascade

A logical workflow for the initial biological evaluation of this compound is proposed. This cascade is designed to efficiently assess its potential antimicrobial, anticancer, and anti-inflammatory properties.

Section 1: Antimicrobial Activity Screening

The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial and antifungal properties.[4] Therefore, a primary screening against a panel of pathogenic bacteria and fungi is recommended.

Data Presentation: Antimicrobial Activity of Reference Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives from existing literature to provide a benchmark for evaluating the activity of this compound.

| Compound Class/Name | Organism | MIC | Reference |

| Pyrazole Derivative (3) | Escherichia coli | 0.25 µg/mL | [2] |

| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 µg/mL | [2] |

| Pyrazole Derivative (2) | Aspergillus niger | 1 µg/mL | [2] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | 91.0 µM | [5] |

| Pyrazole-based Hydrazone (21a) | Fungi | 2.9–7.8 µg/mL | [4] |

| Pyrazole-based Hydrazone (21a) | Bacteria | 62.5–125 µg/mL | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microdilution methods.[4]

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using the appropriate growth medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

-

Inoculation and Incubation: The prepared microbial suspensions are added to each well of the microtiter plate. The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included. Ciprofloxacin and Clotrimazole can be used as standard reference drugs for antibacterial and antifungal activity, respectively.[2]

Section 2: Anticancer Activity Screening

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms such as kinase inhibition and apoptosis induction.[6][7] A preliminary cytotoxicity screening against a panel of human cancer cell lines is a crucial first step.

Data Presentation: Cytotoxic Activity of Reference Pyrazole Derivatives

The half-maximal inhibitory concentration (IC50) values for several pyrazole-containing compounds against various cancer cell lines are presented below for comparative purposes.

| Compound Class/Name | Cell Line | IC50 | Reference |

| Pyrazole-arylacetamide hybrid (173a) | MCF-7 (Breast) | 0.604 µM | [3] |

| Pyrazole hybrid (176) | HCT-116 (Colon) | 4.63 µM | [3] |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 µM | [8] |

| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 µM | [8] |

| Sildenafil (contains pyrazole moiety) | HCT-116 (Colon) | 28.2 µg/mL | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common colorimetric assay to assess cell viability.[10]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Cells are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Potential Mechanism of Action: Apoptosis Pathway

Should this compound exhibit significant cytotoxicity, further studies into its mechanism of action would be warranted. Many cytotoxic pyrazoles act by inducing apoptosis.

Section 3: Anti-inflammatory Activity Screening

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the potential for this class of compounds to possess anti-inflammatory properties.[2]

Data Presentation: Anti-inflammatory Activity of Reference Pyrazole Derivatives

The following data illustrates the anti-inflammatory potential of known pyrazole derivatives.

| Compound Class/Name | Assay | Activity | Reference |

| para-nitrophenyl pyrazole (121) | Protein denaturation | 93.53% inhibition | [3] |

| Pyrazole derivative (122a) | COX-2 Inhibition | IC50 = 55.65 µg/mL | [3] |

| Pyrazole-carboxamide derivatives | Carrageenan-induced paw edema | 70-78% inhibition | [11] |

Experimental Protocol: In Vitro Protein Denaturation Assay

This is a simple and rapid in vitro assay to screen for anti-inflammatory activity.[3]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 5 minutes.

-

Data Analysis: After cooling, the turbidity is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated against a control sample (without the test compound). Diclofenac sodium can be used as a reference drug.

Conclusion

This technical guide provides a structured approach for the preliminary biological screening of this compound. Based on the extensive literature on related pyrazole derivatives, there is a strong rationale for investigating its potential antimicrobial, anticancer, and anti-inflammatory activities. The outlined protocols and comparative data serve as a robust starting point for researchers to undertake a thorough and efficient evaluation of this novel compound. Positive results from these primary screenings would justify progression to more detailed mechanism-of-action studies and in vivo testing.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Nitro-1-propyl-1H-pyrazole in Medicinal Chemistry

Disclaimer: Direct experimental data and specific medicinal chemistry applications for 4-nitro-1-propyl-1H-pyrazole are not extensively available in the current scientific literature. The following application notes and protocols are therefore based on the known biological activities of the broader class of substituted nitropyrazoles and N-alkylated pyrazole derivatives. These notes are intended to serve as a foundational guide for researchers initiating studies on this specific compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a nitro group at the C4 position and an N-propyl group at the N1 position of the pyrazole ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn may influence its biological activity. 4-Nitropyrazole itself is a known intermediate in the synthesis of various compounds, including those with applications in pharmaceuticals and pesticides.[2] The N-alkylation of pyrazoles is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[3][4]

This document outlines potential medicinal chemistry applications of this compound and provides detailed, generalized experimental protocols for its synthesis and biological evaluation.

Potential Medicinal Chemistry Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

-

Anticancer Agent: Many pyrazole derivatives have shown potent anticancer activity.[5][6][7] The nitroaromatic moiety is also a feature of some anticancer compounds.[8] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agent: The pyrazole scaffold is present in several antimicrobial drugs.[9][10][11] The addition of the nitro group may enhance its activity against a spectrum of bacteria and fungi.

-

Anti-inflammatory Agent: Certain substituted pyrazoles are known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[11][12]

Synthesis Protocol

A general method for the synthesis of this compound involves the N-alkylation of 4-nitro-1H-pyrazole.

Protocol: Synthesis of this compound

Materials:

-

4-nitro-1H-pyrazole

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Biological Evaluation

Anticancer Activity

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | 15.2 ± 1.8 |

| This compound | A549 | 22.5 ± 2.3 |

| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 |

| Doxorubicin (Positive Control) | A549 | 1.2 ± 0.2 |

Table 2: Hypothetical Antimicrobial Activity of this compound.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound | 32 | 64 | 16 |

| Ciprofloxacin (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | 2 |

Visualizations

Signaling Pathway

A potential mechanism of action for a pyrazole-based anticancer agent could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound.

Caption: General workflow for the evaluation of this compound in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Application Notes and Protocols for 4-Nitro-1-propyl-1H-pyrazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1-propyl-1H-pyrazole is a functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, combined with the electron-withdrawing nitro group and the N-propyl substituent, provides multiple reactive sites for further chemical transformations. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The N-alkylation of the pyrazole ring is a critical step in modulating the physicochemical and pharmacological properties of these compounds.[5][6][7] This document provides detailed protocols for the synthesis of this compound and its application as an intermediate in the preparation of downstream products.